molecular formula C6H9N3 B2958410 1-Cyclopropyl-1H-pyrazol-5-amine CAS No. 1501777-90-7

1-Cyclopropyl-1H-pyrazol-5-amine

Cat. No. B2958410
M. Wt: 123.159
InChI Key: WWXOWIKXBOZBIB-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles, including “1-Cyclopropyl-1H-pyrazol-5-amine”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-1H-pyrazol-5-amine” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The cyclopropyl group is attached to one of the nitrogen atoms in the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles, including “1-Cyclopropyl-1H-pyrazol-5-amine”, can participate in a variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . They can also react with potassium borohydride to form a class of ligands known as scorpionate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropyl-1H-pyrazol-5-amine” can vary depending on its specific structure and the presence of any additional functional groups .

Scientific Research Applications

Palladium-Catalyzed Arylation

Sidhom et al. (2018) demonstrated that pyrazole derivatives, including those bearing a cyclopropyl group at the C3-position and an amino substituent at C5, could be efficiently used in palladium-catalyzed direct arylation. This method allows the regioselective synthesis of C4-arylated pyrazoles without decomposing the cyclopropyl unit, showcasing the stability and versatility of cyclopropyl-bearing pyrazoles in synthetic chemistry (Sidhom, Soulé, Doucet, & Allouche, 2018).

Synthesis of Trisubstituted Pyrazoles

Xue et al. (2016) explored the Brönsted acid-mediated annulation of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to efficiently synthesize 1,3,5-trisubstituted pyrazoles. This method highlights the role of cyclopropyl groups in facilitating the construction of pyrazole cores, contributing to the diversity of pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

Direct N-cyclopropylation

Gagnon et al. (2007) developed a method for the direct cyclopropyl transfer onto cyclic amides and azoles, including pyrazoles, using a nonpyrophoric cyclopropylbismuth reagent. This technique underscores the importance of cyclopropyl groups in medicinal chemistry due to their spatial, electronic features, and high metabolic stability (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Antimicrobial Applications

Raju et al. (2010) synthesized a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides to explore their antibacterial and antifungal activities. This study not only illustrates the antimicrobial potential of cyclopropyl-bearing pyrazoles but also provides insights into their structure-activity relationships, enhancing the development of therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).

Future Directions

The future directions for “1-Cyclopropyl-1H-pyrazol-5-amine” could involve further exploration of its potential uses in various fields, such as pharmaceuticals and medicinal chemistry, given the wide range of applications of pyrazoles .

properties

IUPAC Name

2-cyclopropylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXOWIKXBOZBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1H-pyrazol-5-amine

CAS RN

1501777-90-7
Record name 1-cyclopropyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100-mL round-bottom flask was charged with 3,3-diethoxypropanenitrile (0.600 g, 4.19 mmol), cyclopropylhydrazine di-hydrochloride (0.610 g, 4.21 mmol) and ethanol (20 mL), and the resulting solution stirred for 18 h at 80° C. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol) to afford 1-cyclopropyl-1H-pyrazol-5-amine (0.206 g, 36%) as light yellow oil. MS (ESI, pos. ion) m/z 124 [M+H]+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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